![molecular formula C10H11Cl2N B11730563 1-(2,3-Dichlorophenyl)cyclobutanamine](/img/structure/B11730563.png)
1-(2,3-Dichlorophenyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol. It is characterized by the presence of a cyclobutanamine ring attached to a 2,3-dichlorophenyl group. This compound is primarily used as a research chemical and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)cyclobutanamine involves several steps. One common method starts with 2,3-dichloroaniline as the raw material. This compound undergoes a cyclization reaction with bis(2-chloroethyl)amine hydrochloride under specific conditions. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity . This method is suitable for industrial production due to its high yield and low cost .
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Research indicates that 1-(2,3-Dichlorophenyl)cyclobutanamine exhibits significant biological activity, making it a subject of interest in drug discovery. Key areas of investigation include:
- Anticancer properties : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological effects : The compound's amine functional group suggests potential interactions with neurotransmitter systems, warranting exploration in treating neurological disorders.
- Antimicrobial activity : The dichlorophenyl group may enhance the compound's efficacy against various bacterial strains.
Case Studies
Several case studies highlight the potential applications of this compound:
- Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited selective inhibition of specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
- Mechanistic Studies : Research investigating the interaction of this compound with biological targets has revealed insights into its mechanism of action, particularly its ability to modulate signaling pathways involved in cell proliferation .
- Comparative Analysis : A comparative study with structurally similar compounds showed that this compound had distinct pharmacological profiles, suggesting unique therapeutic potentials .
Comparative Analysis with Related Compounds
The structural diversity within cyclobutane derivatives provides a rich landscape for comparison. Below is a summary table comparing this compound with related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(4-Chlorophenyl)cyclobutanamine | Similar cyclobutane core; different substituent | Potentially distinct biological activity profile |
1-(2-Methylphenyl)cyclobutanamine | Contains a methyl group on the phenyl ring | May exhibit altered pharmacological properties |
1-(3-Nitrophenyl)cyclobutanamine | Nitro substituent on the phenyl group | Different electronic properties influencing reactivity |
This comparative analysis underscores the importance of structural modifications in influencing biological activity and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
Biological Activity
1-(2,3-Dichlorophenyl)cyclobutanamine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a cyclobutane ring substituted with a dichlorophenyl group and an amine functional group, with the molecular formula C10H10Cl2N. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
The structure of this compound allows it to engage in diverse chemical reactions, making it a versatile building block in organic synthesis. Its unique combination of rigidity from the cyclobutane ring and electronic properties from the dichlorophenyl group enhances its potential as a pharmacological agent.
Studies have indicated that understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. The compound's binding affinity and selectivity for specific receptors can significantly influence its biological effects.
Key Biological Targets
- CB1 Receptor : Similar compounds have shown binding affinity to cannabinoid receptors, suggesting that this compound may exhibit similar activity. For instance, modifications in chlorine positions on related compounds have resulted in significant increases in binding affinity at the CB1 receptor .
- Inflammatory Pathways : The compound may also influence inflammatory pathways, as evidenced by related studies indicating anti-inflammatory properties in structurally similar compounds .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Biological Activity | IC50 (µM) | Receptor/Target |
---|---|---|---|
This compound | Potential CB1 receptor binding | TBD | CB1 |
1-(4-Chlorophenyl)cyclobutanamine | Enhanced CB1 binding affinity | TBD | CB1 |
Urea Derivatives | Potent CB1 binding | < 1 | CB1 |
Amide Derivatives | Weaker CB1 activity | > 2 | CB1 |
Study on Structural Modifications
A study focused on various derivatives of cyclobutane compounds demonstrated that modifications such as the introduction of chlorine at specific positions significantly enhanced receptor binding affinity. For example, the introduction of chlorine at the ortho position on related compounds resulted in an approximate gain of one order of magnitude in CB1 binding affinity .
Anti-Inflammatory Activity
Research has shown that certain derivatives exhibit notable anti-inflammatory effects. For instance, compounds structurally similar to this compound were evaluated for their ability to inhibit inflammatory markers in vitro. These studies revealed that some derivatives displayed greater efficacy than traditional anti-inflammatory drugs like Diclofenac .
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2 |
InChI Key |
FRVMUVRTIBOQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C(=CC=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.